![molecular formula C8H5ClN2O2 B1424172 3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid CAS No. 1190310-17-8](/img/structure/B1424172.png)
3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid
概要
説明
The compound “3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid” is a heterocyclic molecule . It is a reactant for the synthesis of azaindol derivatives and for the preparation of triazoles via regioselective heterocyclization reactions .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves the reaction of the starting material with R-substituted aldehyde at 50°C . The introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in inhibitory activity .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrole moiety fused to a pyridine nucleus . The introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in inhibitory activity .Chemical Reactions Analysis
The compound “3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid” can be used as a reactant for the synthesis of azaindol derivatives . It can also be used for the preparation of triazoles via regioselective heterocyclization reactions .科学的研究の応用
Cancer Therapeutics: FGFR Inhibitors
3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid: derivatives have been studied for their potential as fibroblast growth factor receptor (FGFR) inhibitors . FGFRs are critical in various types of tumors, and targeting them can be an effective strategy for cancer therapy. Derivatives of this compound have shown potent activities against FGFR1, 2, and 3, with one derivative exhibiting significant inhibitory activity. These compounds have been evaluated for their effects on breast cancer cell proliferation, apoptosis, migration, and invasion .
Synthesis of Azaindol Derivatives
This compound serves as a reactant in the synthesis of azaindol derivatives . These derivatives are being explored as new acrosin inhibitors , which could have implications in fertility treatments and contraceptive development .
Development of Triazoles
The compound is used in the preparation of triazoles through regioselective heterocyclization reactions . Triazoles are important in pharmaceutical chemistry due to their diverse biological activities, including antifungal, antibacterial, and antiviral properties.
Vibrational Circular Dichroism (VCD) Spectroscopy
7-Azaindole: , a related compound, has been shown to break carboxylic acid dimers, simplifying VCD spectra analyses of natural products . This suggests that 3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid could also be used to facilitate the determination of absolute configurations of carboxylic acids by VCD.
Synthesis of Azaindolylcarboxy-endo-tropanamide
It acts as a reactant for the synthesis of azaindolylcarboxy-endo-tropanamide . While specific applications of this compound are not detailed, it could be a precursor to various biologically active molecules in medicinal chemistry.
作用機序
The compound “3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid” has been studied as a potent inhibitor of the fibroblast growth factor receptor (FGFR) . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
Safety and Hazards
将来の方向性
The future directions for the research on “3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid” could involve further exploration of its potential as a potent inhibitor of the fibroblast growth factor receptor (FGFR) . Additionally, the intensification of hydrophobic properties by increasing the substituent to two carbon atoms weakened the analgesic properties, although their potential still remained noteworthy . This suggests that future research could focus on optimizing the substituents to enhance the compound’s therapeutic potential.
特性
IUPAC Name |
3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-3-11-6-4(5)1-2-10-7(6)8(12)13/h1-3,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJZXEJJEIBKQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=CN2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101221260 | |
| Record name | 3-Chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101221260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid | |
CAS RN |
1190310-17-8 | |
| Record name | 3-Chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190310-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101221260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



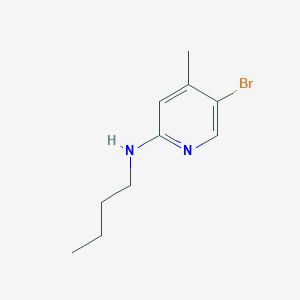
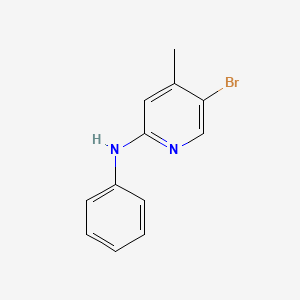
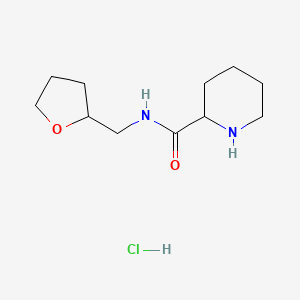



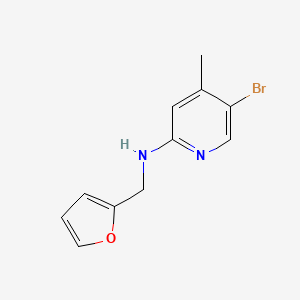
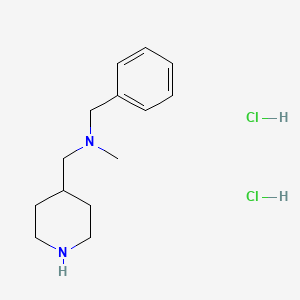



![N-[3-(Dimethylamino)propyl]-2-pyrrolidinecarboxamide dihydrochloride](/img/structure/B1424107.png)

![Methyl 4-methylbenzo[d]thiazole-6-carboxylate](/img/structure/B1424112.png)